23827-91-0
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Overview
Description
The compound with the Chemical Abstracts Service number 23827-91-0 is known as [Des-Arg9]-Bradykinin acetate. This compound is a derivative of bradykinin, a peptide that plays a significant role in various physiological processes, including inflammation and blood pressure regulation. [Des-Arg9]-Bradykinin acetate is a selective agonist for the bradykinin B1 receptor, which is involved in inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Des-Arg9]-Bradykinin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of [Des-Arg9]-Bradykinin acetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
[Des-Arg9]-Bradykinin acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Purification: High-performance liquid chromatography (HPLC)
Major Products
The primary product of these reactions is the [Des-Arg9]-Bradykinin acetate itself, with high purity achieved through HPLC purification .
Scientific Research Applications
[Des-Arg9]-Bradykinin acetate is widely used in scientific research due to its selective agonist activity for the bradykinin B1 receptor. Its applications include:
Inflammation Studies: Used to study the role of bradykinin B1 receptors in inflammatory responses.
Pain Research: Investigates the mechanisms of pain and potential therapeutic targets.
Cardiovascular Research: Explores the effects of bradykinin on blood pressure and vascular function.
Drug Development: Serves as a model compound for developing new anti-inflammatory and analgesic drugs
Mechanism of Action
[Des-Arg9]-Bradykinin acetate exerts its effects by selectively binding to the bradykinin B1 receptor. This receptor is upregulated in response to tissue injury and inflammation. Upon binding, the compound activates intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and other mediators. This activation contributes to the inflammatory response and pain sensation .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: The parent compound, which acts on both B1 and B2 receptors.
Lys-[Des-Arg9]-Bradykinin: Another selective agonist for the bradykinin B1 receptor with similar biological activity.
Uniqueness
[Des-Arg9]-Bradykinin acetate is unique due to its high selectivity for the bradykinin B1 receptor over the B2 receptor. This selectivity makes it a valuable tool for studying the specific roles of B1 receptors in various physiological and pathological processes .
Properties
CAS No. |
23827-91-0 |
---|---|
Molecular Formula |
C₄₆H₆₅N₁₁O₁₂ |
Molecular Weight |
964.07 |
sequence |
One Letter Code: RPPGFSPF |
Origin of Product |
United States |
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